![molecular formula C20H22N2O2 B304454 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B304454.png)
1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione, also known as MPAA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinediones and has been shown to possess a variety of biological activities, including anticonvulsant, anti-inflammatory, and analgesic properties.
Mécanisme D'action
The exact mechanism of action of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. It has also been shown to block the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione has been shown to possess a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as GABA, which can help to reduce the occurrence of seizures. 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione has also been shown to reduce the production of certain inflammatory mediators, such as prostaglandins, which can help to reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione has also been shown to possess a variety of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione in lab experiments is its potential toxicity, which can limit the concentrations that can be used in experiments.
Orientations Futures
There are several future directions for research on 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione. One area of interest is the potential use of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione as a treatment for epilepsy. Further studies are needed to determine the efficacy and safety of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione in treating this condition. Another area of interest is the potential use of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione as a treatment for pain and inflammation. Additional studies are needed to determine the optimal dosing and administration of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione for these indications. Finally, further studies are needed to elucidate the exact mechanism of action of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione and to identify other potential therapeutic applications for this compound.
Méthodes De Synthèse
The synthesis of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione can be achieved through a multi-step process that involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 4-methyl-3-oxobutanoic acid ethyl ester. This intermediate is then treated with ammonium acetate and benzyl bromide to form the final product, 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to possess anticonvulsant properties and has been investigated as a potential treatment for epilepsy. 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione has also been shown to possess anti-inflammatory and analgesic properties and has been studied as a potential treatment for pain and inflammation.
Propriétés
Nom du produit |
1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione |
|---|---|
Formule moléculaire |
C20H22N2O2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-3-(2-phenylpropylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H22N2O2/c1-14-8-10-17(11-9-14)22-19(23)12-18(20(22)24)21-13-15(2)16-6-4-3-5-7-16/h3-11,15,18,21H,12-13H2,1-2H3 |
Clé InChI |
YWJWWPVGOBPONZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC(C)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



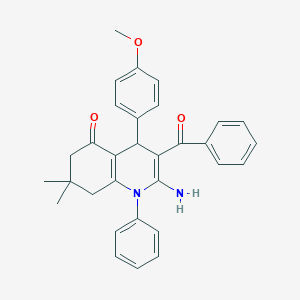

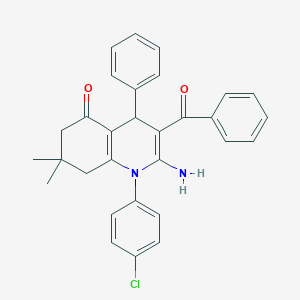
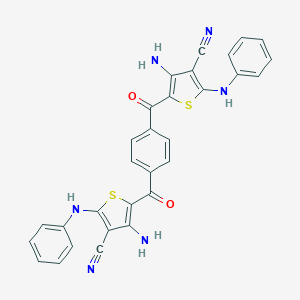
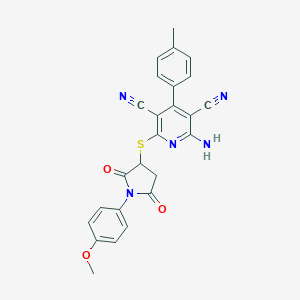

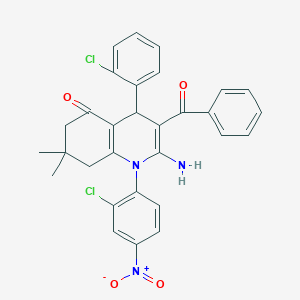



![Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B304391.png)

![3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304394.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304395.png)